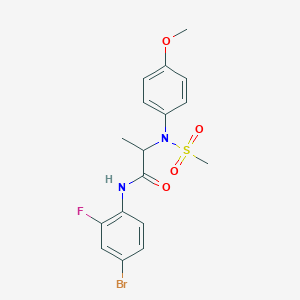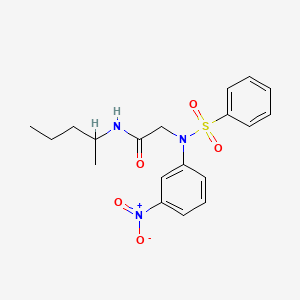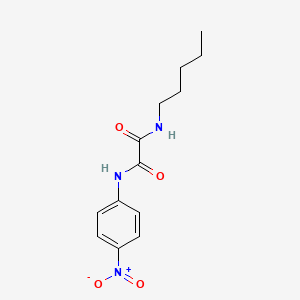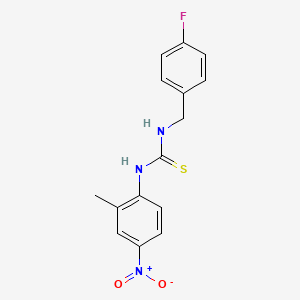![molecular formula C21H28N2O3S B4115077 N-isobutyl-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115077.png)
N-isobutyl-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide compounds involves multiple steps, including the formation of amide bonds, sulfonation, and aromatic substitution reactions. For instance, Durgun et al. (2016) described the synthesis and characterization of a sulfonamide compound, indicating the use of FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-Ray crystal determination for characterization (Durgun et al., 2016). Hellmann et al. (2013) also explored the synthesis of N-acyl- and N-sulfonylformamidines from cyanamides and carbodiimides, showcasing the versatility in synthesizing sulfonamide derivatives through hydroalumination and reaction with electrophiles (Hellmann et al., 2013).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized using various spectroscopic and crystallographic techniques. Durgun et al. (2016) provided insights into the molecular geometry, vibrational frequencies, and chemical shifts through Density Functional Theory (DFT) calculations, which are in agreement with experimental values (Durgun et al., 2016).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including substitutions and additions, owing to their functional groups. The work by Hellmann et al. (2013) on the reactions of cyanamides with di(isobutyl)aluminium hydride to form N-sulfonylformamidines exemplifies the chemical reactivity of these compounds (Hellmann et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of sulfonamide derivatives can vary widely depending on their specific structures. The synthesis and characterization studies typically include these aspects to provide a comprehensive understanding of each compound.
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including acidity, basicity, and reactivity towards different reagents, are crucial for their applications in medicinal chemistry and other fields. These properties are determined based on the functional groups present in the molecule and their interactions.
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Unfortunately, the specific safety and hazards of “N-isobutyl-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide” are not well-documented in the available literature .
Propiedades
IUPAC Name |
N-(2-methylpropyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16(2)15-22-21(24)14-11-18-9-12-20(13-10-18)27(25,26)23-17(3)19-7-5-4-6-8-19/h4-10,12-13,16-17,23H,11,14-15H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOXSFPSRDFYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-butyl-2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4114996.png)
![2-[(4-butylphenyl)sulfonyl]-N-(2,3-dichlorophenyl)hydrazinecarboxamide](/img/structure/B4115015.png)
![N-(2-ethoxyphenyl)-2-[6-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4115024.png)


![(2R*,3R*)-3-[methyl(2-phenylethyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4115042.png)
![2-{[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]amino}-2-methyl-1-propanol](/img/structure/B4115051.png)


![N-({[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B4115067.png)
![N-1-adamantyl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B4115074.png)

![2-(3-methyl-4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4115094.png)